molecular formula C10H10Cl2N2 B11874929 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Cat. No.: B11874929
M. Wt: 229.10 g/mol
InChI Key: RLZWQOJDSPTFCE-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an imidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride typically involves the reaction of 2-(chloromethyl)benzyl chloride with imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (MCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(2-(Bromomethyl)phenyl)-1H-imidazole hydrochloride
  • 1-(2-(Fluoromethyl)phenyl)-1H-imidazole hydrochloride
  • 1-(2-(Methyl)phenyl)-1H-imidazole hydrochloride

Comparison: 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs with different substituents. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.

Properties

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.10 g/mol

IUPAC Name

1-[2-(chloromethyl)phenyl]imidazole;hydrochloride

InChI

InChI=1S/C10H9ClN2.ClH/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13;/h1-6,8H,7H2;1H

InChI Key

RLZWQOJDSPTFCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCl)N2C=CN=C2.Cl

Origin of Product

United States

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